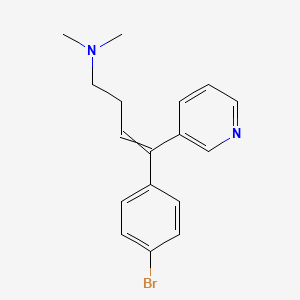![molecular formula C15H10N2O2 B14301965 Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- CAS No. 121195-69-5](/img/structure/B14301965.png)
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- is a heterocyclic compound that belongs to the class of pyridoisoindoles These compounds are known for their unique structural features and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyrido[2,1-a]indole esters . Another approach involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- undergoes various chemical reactions, including cycloaddition, substitution, and oxidation. For instance, it cycloadds to olefinic dipolarophiles in a highly exo-selective fashion, giving kinetically controlled cycloadducts . The compound can also participate in substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include olefinic dipolarophiles for cycloaddition reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like DMF and elevated temperatures to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- depend on the specific reaction type. Cycloaddition reactions yield cycloadducts, while substitution reactions produce substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- has several scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as cytostatic, antiviral, and antitumor agents . Additionally, its unique fluorescent properties make it useful in the development of organic luminescent materials .
Mecanismo De Acción
The mechanism of action of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form complexes with various metal ions, which can influence its biological activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with nucleophiles and form stable complexes is a key aspect of its reactivity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include other pyridoisoindoles such as pyrido[1,2-a]indole and indolo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- apart from similar compounds is its specific substitution pattern and the presence of the acetyloxy group.
Propiedades
Número CAS |
121195-69-5 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(6-cyanopyrido[2,1-a]isoindol-2-yl) acetate |
InChI |
InChI=1S/C15H10N2O2/c1-10(18)19-11-6-7-17-14(8-11)12-4-2-3-5-13(12)15(17)9-16/h2-8H,1H3 |
Clave InChI |
UROHEAGLTZXTFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C3C=CC=CC3=C(N2C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)

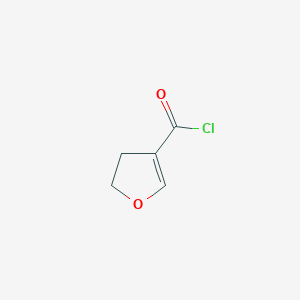
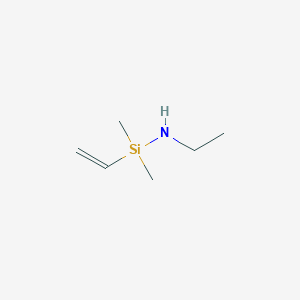
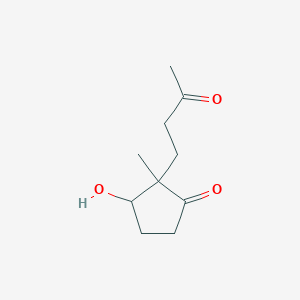

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

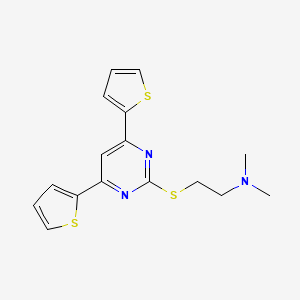
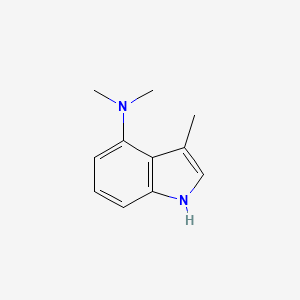

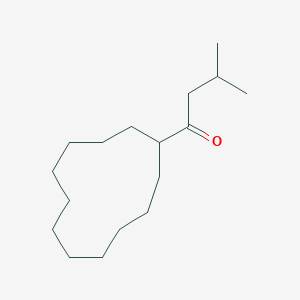
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
